2-Benzyl-4,4-dimethyl-2-thiazoline
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Overview
Description
2-Benzyl-4,4-dimethyl-2-thiazoline is a heterocyclic organic compound containing a thiazoline ring. Thiazolines are a class of compounds known for their diverse biological activities and are often used as building blocks in organic synthesis . The presence of a benzyl group and two methyl groups at specific positions on the thiazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4-dimethyl-2-thiazoline typically involves the reaction of benzylamine with 2,2-dimethylthioformamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the thiazoline ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,4-dimethyl-2-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives depending on the reagents used.
Scientific Research Applications
2-Benzyl-4,4-dimethyl-2-thiazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Benzyl-4,4-dimethyl-2-thiazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects. Additionally, it may interact with enzymes and receptors in biological systems, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4,4-dimethylthiazolidine
- 2-Benzyl-4,4-dimethylthiazole
- 2-Benzyl-4,4-dimethylthiazoline-5-one
Uniqueness
2-Benzyl-4,4-dimethyl-2-thiazoline is unique due to its specific substitution pattern on the thiazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
CAS No. |
53088-15-6 |
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Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-benzyl-4,4-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C12H15NS/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
FBJLAZQFAKLTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC(=N1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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